Ethyl 5-({[5-(4-chlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate
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Overview
Description
ETHYL 5-[5-(4-CHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound that features a furan ring, a chlorophenyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[5-(4-CHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting with the preparation of the furan ring and the chlorophenyl group. The furan ring can be synthesized through a Grignard reaction involving furan-2,5-dicarbaldehyde and (4-chlorophenyl)magnesium bromide . The morpholine moiety is then introduced through a nucleophilic substitution reaction. The final step involves esterification to form the ethyl benzoate derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using high-purity reagents, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[5-(4-CHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine.
Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the nitro group can produce aniline derivatives.
Scientific Research Applications
ETHYL 5-[5-(4-CHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5-[5-(4-CHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. The furan ring and chlorophenyl group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The morpholine moiety may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-[(FURAN-2-YLCARBONYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE
- 3-(5-(4-CHLOROPHENYL)FURAN-2-YL)ACRYLIC ACID
Uniqueness
ETHYL 5-[5-(4-CHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its combination of a furan ring, chlorophenyl group, and morpholine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the morpholine moiety can enhance its solubility and bioavailability compared to other furan derivatives.
Properties
Molecular Formula |
C24H23ClN2O5 |
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Molecular Weight |
454.9 g/mol |
IUPAC Name |
ethyl 5-[[5-(4-chlorophenyl)furan-2-carbonyl]amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C24H23ClN2O5/c1-2-31-24(29)19-15-18(7-8-20(19)27-11-13-30-14-12-27)26-23(28)22-10-9-21(32-22)16-3-5-17(25)6-4-16/h3-10,15H,2,11-14H2,1H3,(H,26,28) |
InChI Key |
DTHMVKXQKHLXQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)N4CCOCC4 |
Origin of Product |
United States |
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